Platycoside K

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

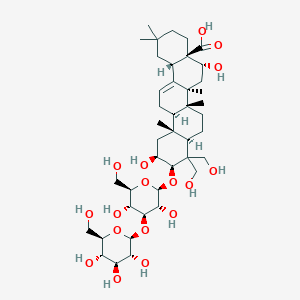

Platycoside K is one of the platycosides, which are the primary constituents of Platycodi Radix, the root of Platycodon grandiflorum . Platycosides consist of a pentacyclic triterpenoid aglycone and two sugar moieties . This compound belongs to Glc-(1 → 3)-Glc platycosides .

Synthesis Analysis

The biosynthetic pathway of platycosides in Platycodon grandiflorus has been preliminarily explored . Two trans-isopentenyl diphosphate synthases and one squalene synthase genes were identified and proved to be involved in the triterpenoid biosynthesis in Platycodon grandiflorus .Molecular Structure Analysis

Platycosides consist of a pentacyclic triterpenoid aglycone and two sugar moieties . One is a glucose unit attached at C-3 of a triterpene and the other is a series of three sugars (arabinose, rhamnose, and xylose in sequence) attached at C-28 through an ester linkage with the arabinose .科学的研究の応用

Anti-Cancer Properties

Platycoside K, a component of Platycodon grandiflorum, demonstrates significant potential in anti-cancer applications. A study found that a platycoside-rich fraction from Platycodon grandiflorum induces autophagic cell death in A549 human lung carcinoma cells. This effect is mediated primarily through the AMPK/mTOR/AKT signaling pathways (Yim et al., 2016).

Health Benefits

Platycosides from the roots of Platycodon grandiflorum are reported to offer a wide range of health benefits. These include cytotoxic effects against cancer cells, neuroprotective activity, antiviral activity, and cholesterol-lowering effects (Nyakudya et al., 2014).

Pharmacological Effects

A study highlights the diverse pharmacological effects of platycosides, such as anti-inflammation, anti-allergy, anti-tumor, anti-obesity, anti-hyperlipidemia, immune response augmentation, and apoptosis stimulation in skin cells (Ha & Kim, 2008).

Improved Production for Food Applications

Research on the production of deglucosylated platycodin D from platycosides for food applications revealed the potential for efficient and economical production, contributing to functional saponin production in related food industries (Shin et al., 2021).

Enzymatic Conversion for Pharmacological Activities

Studies have shown that enzymatic conversion of glycosylated platycosides to deglycosylated forms increases their biological activity. This process can potentially lead to the development of biologically active platycosides for various pharmacological activities (Shin et al., 2020).

Metabolic Characterization in Human Intestines

Research on the metabolism of platycosides by human intestinal bacteria provided insights into the complex metabolic pathways and the identification of new metabolites (Ha et al., 2010).

作用機序

Target of Action

Platycoside K, a triterpenoid saponin, is a major component of the root extract of Platycodon grandiflorus . The primary targets of this compound are the CYP716 family genes and β-amyrin synthases (bASs), which play a significant role in platycoside biosynthesis .

Mode of Action

The interaction of this compound with its targets results in the biosynthesis of platycosides . The CYP716 family genes are involved in platycoside oxidation, while the bASs contribute to the expansion of the compound . These interactions lead to changes in the biochemical pathways within the organism.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biosynthesis of platycosides . The CYP716 family genes and bASs, which are preferentially expressed in roots, are associated with platycoside biosynthesis . The expansion of these gene families suggests that they play a crucial role in the biosynthesis of platycosides .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. Studies on similar platycosides suggest that they have low oral bioavailability due to poor permeability and degradation in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action are primarily exhibited through its pharmacological properties. Platycosides, including this compound, have been shown to exhibit anti-inflammatory, anti-obesity, anti-cancer, antiviral, and anti-allergy properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cultivation conditions of Platycodon grandiflorus can affect the levels of platycosides in the plant . Furthermore, the compound’s action may also be influenced by the physiological condition of the organism it is acting upon.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Platycoside K plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme β-amyrin synthase, which is responsible for the biosynthesis of triterpenoid saponins . This compound also interacts with cytochrome P450 enzymes, particularly the CYP716 family, which are involved in its oxidation . These interactions are essential for the compound’s bioactivity and its ability to modulate various biochemical pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Additionally, it affects the expression of genes involved in apoptosis and cell proliferation, thereby exhibiting anticancer properties . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, it inhibits the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) . This compound also activates or inhibits various signaling pathways, leading to changes in gene expression and cellular function. These molecular interactions are critical for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged anti-inflammatory and anticancer effects . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The compound interacts with enzymes such as β-amyrin synthase and cytochrome P450 enzymes, which are essential for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall bioactivity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

特性

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPDZNUKDWXIN-XSFIBOHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the chemical structure of Platycoside K?

A1: this compound is a triterpenoid saponin. Its full chemical structure is described as 3-O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-2beta,3beta,16alpha,23,24-pentahydroxyolean-12-en-28-oic acid [].

Q2: What is known about the isolation and identification of this compound?

A2: this compound was isolated from the roots of Platycodon grandiflorum A. DC., alongside four other new triterpenoid saponins and three known ones. Its structure was determined using spectral data analysis and chemical evidence [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one](/img/structure/B1493289.png)